molecular formula C10H8BrCl2NO B1374088 3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one CAS No. 1343959-33-0

3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one

Cat. No.: B1374088
CAS No.: 1343959-33-0
M. Wt: 308.98 g/mol
InChI Key: XJBYHOVONSVERO-UHFFFAOYSA-N
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Description

3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one is a chemical compound with the molecular formula C10H8BrCl2NO and a molecular weight of 308.99 g/mol . This compound is characterized by the presence of a bromine atom, two chlorine atoms, and a pyrrolidinone ring, making it a unique and versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one typically involves the reaction of 2,4-dichlorophenylamine with a brominated pyrrolidinone precursor. The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction mixture is usually heated to a specific temperature to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of continuous flow reactors can also be employed to enhance the efficiency of the production process. Purification of the final product is typically achieved through recrystallization or chromatography techniques .

Scientific Research Applications

Chemical Properties and Structure

The compound features a pyrrolidinone core with bromine and dichlorophenyl substituents. The presence of these halogen atoms enhances its reactivity and biological profile, making it a valuable candidate for drug development and other applications.

Medicinal Chemistry

3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one serves as a crucial building block in the synthesis of various pharmacologically active compounds. Its structural characteristics allow for the modification and development of new drugs targeting different diseases.

Research indicates that this compound exhibits diverse biological activities:

  • Antimicrobial Activity : It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 3.12 to 12.5 µg/mL.
  • Antiviral Properties : Preliminary studies suggest potential antiviral effects, inhibiting viral replication through interactions with viral proteins or host cell receptors.
  • Anticancer Effects : In cancer research, treatment with this compound has led to reduced tumor sizes in xenograft models, indicating promising anticancer activity.

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the production of pharmaceuticals and agrochemicals. Its unique properties contribute to the development of new materials with specific electronic or optical characteristics.

Biological ActivityTarget Organism/Cell LineMIC/IC50 ValueReference
AntibacterialStaphylococcus aureus3.12 - 12.5 µg/mL
Escherichia coli3.12 - 12.5 µg/mL
AntiviralVarious virusesTBD
AnticancerCancer cell linesTBD

Case Studies

Several case studies have highlighted the efficacy of this compound in specific applications:

Case Study 1 : A study investigating antimicrobial effects demonstrated significant inhibition of bacterial growth in clinical isolates, suggesting potential for use in treating resistant infections.

Case Study 2 : In cancer research, experiments showed that treatment with this compound led to reduced tumor size in xenograft models, indicating promising anticancer activity.

Mechanism of Action

The mechanism of action of 3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity and biological activity compared to its analogs. The combination of these halogens with the pyrrolidinone ring makes it a valuable compound in various research and industrial applications .

Biological Activity

3-Bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The compound features a pyrrolidinone core with bromine and dichlorophenyl substituents, which contribute to its unique reactivity and biological profile. The presence of these halogen atoms enhances the compound's interaction with biological targets, making it a valuable candidate for drug development.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these pathogens ranged from 3.12 to 12.5 µg/mL, suggesting potent antibacterial activity compared to established antibiotics like ciprofloxacin .

2. Antiviral Properties

The compound has been evaluated for its antiviral potential, particularly against viruses that pose significant health risks. Preliminary studies suggest that it may inhibit viral replication through specific interactions with viral proteins or host cell receptors .

3. Anticancer Effects

There is growing interest in the anticancer properties of this compound. Investigations have shown that it can induce apoptosis in cancer cells by modulating signaling pathways associated with cell survival and proliferation. The compound's ability to inhibit tumor growth in animal models has also been reported, highlighting its potential as a therapeutic agent in oncology .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within the cell:

  • Enzyme Inhibition : The compound can bind to enzymes involved in critical metabolic pathways, leading to altered enzyme activity and subsequent biological effects.
  • Receptor Modulation : It may act on neurotransmitter receptors, influencing neurotransmission and potentially impacting conditions such as depression or anxiety .

Research Findings

Recent studies have focused on elucidating the structure-activity relationship (SAR) of this compound and its analogs. For instance, variations in the substitution pattern on the pyrrolidine ring have been shown to significantly affect biological potency and selectivity towards different targets .

Data Table: Biological Activity Overview

Biological Activity Target Organism/Cell Line MIC/IC50 Value Reference
AntibacterialStaphylococcus aureus3.12 - 12.5 µg/mL
Escherichia coli3.12 - 12.5 µg/mL
AntiviralVarious virusesTBD
AnticancerCancer cell linesTBD

Case Studies

Several case studies have highlighted the efficacy of this compound in specific applications:

  • Case Study 1 : A study investigating its antimicrobial effects demonstrated significant inhibition of bacterial growth in clinical isolates, suggesting potential for use in treating resistant infections.
  • Case Study 2 : In cancer research, a series of experiments showed that treatment with this compound led to reduced tumor size in xenograft models, indicating promising anticancer activity.

Properties

IUPAC Name

3-bromo-1-(2,4-dichlorophenyl)pyrrolidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrCl2NO/c11-7-3-4-14(10(7)15)9-2-1-6(12)5-8(9)13/h1-2,5,7H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJBYHOVONSVERO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C1Br)C2=C(C=C(C=C2)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrCl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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